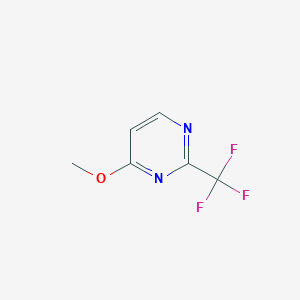

4-Methoxy-2-(trifluoromethyl)pyrimidine

描述

Significance of Pyrimidine (B1678525) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry Research

The pyrimidine scaffold, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, is a fundamental building block in the design and synthesis of a vast array of biologically active molecules. frontiersin.orgnih.govnih.gov Its prevalence in nature, most notably as a core component of the nucleobases uracil (B121893), thymine, and cytosine in DNA and RNA, underscores its fundamental role in biological systems. This inherent biocompatibility has made pyrimidine derivatives a fertile ground for the development of therapeutic agents. nih.govmdpi.comdntb.gov.ua

In modern organic synthesis, the pyrimidine ring serves as a versatile platform for the construction of complex molecular architectures. Its electronic properties and the reactivity of its ring positions allow for a wide range of chemical transformations, enabling chemists to introduce diverse functional groups and build intricate three-dimensional structures. chemistryviews.orgnih.gov This adaptability is crucial in medicinal chemistry, where the precise arrangement of atoms and functional groups dictates a molecule's interaction with biological targets. Consequently, pyrimidine derivatives have been successfully developed into drugs with a wide spectrum of activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. frontiersin.orgnih.govnih.gov

Strategic Importance of Trifluoromethylated and Methoxylated Pyrimidine Architectures

The strategic incorporation of specific functional groups onto the pyrimidine scaffold can dramatically influence a molecule's physicochemical and biological properties. The trifluoromethyl (-CF3) group and the methoxy (B1213986) (-OCH3) group are two such substituents that have proven to be of immense strategic importance in the design of novel pyrimidine-based compounds.

The trifluoromethyl group is a powerful modulator of a molecule's characteristics. Its high electronegativity and lipophilicity can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com This increased stability often leads to a longer biological half-life, a desirable attribute for therapeutic agents. Furthermore, the trifluoromethyl group can significantly alter the electronic properties of the pyrimidine ring, influencing its reactivity and its ability to engage in specific interactions with biological targets. mdpi.com The introduction of a trifluoromethyl group has been shown to improve the bioavailability of certain compounds. mdpi.com

The combination of both a trifluoromethyl and a methoxy group on a pyrimidine scaffold, as seen in 4-Methoxy-2-(trifluoromethyl)pyrimidine, presents a compelling strategy for creating molecules with a unique and potentially advantageous profile of stability, lipophilicity, and target-binding capabilities.

Historical Context and Current Research Trajectories Pertaining to this compound

While the broader classes of trifluoromethylated and methoxylated pyrimidines have been the subject of extensive research for decades, the specific history of this compound is less extensively documented in readily available literature. Its emergence is likely tied to the broader advancements in fluorination chemistry and the increasing recognition of the utility of trifluoromethylated building blocks in drug discovery and agrochemical research. The synthesis of related structures, such as trifluoromethyl-substituted pyridines, dates back to the mid-20th century, with significant progress in synthetic methodologies occurring in the subsequent decades. nih.gov

Current research involving this compound and its analogues is primarily focused on its potential as a key intermediate in the synthesis of more complex, biologically active molecules. Researchers in medicinal chemistry are exploring its use as a scaffold to develop novel inhibitors of various enzymes and receptors implicated in disease. The unique substitution pattern of the molecule offers distinct opportunities for further functionalization, allowing for the generation of libraries of compounds for high-throughput screening. For example, related trifluoromethyl pyrimidine derivatives are being investigated for their potential as antifungal, insecticidal, and anticancer agents. frontiersin.orgnih.gov The development of novel synthetic methods to access and modify such functionalized pyrimidines remains an active area of investigation. rsc.orgnih.gov

Overview of Synthetic Challenges and Opportunities Associated with Functionalized Pyrimidines

The synthesis of functionalized pyrimidines, including those bearing trifluoromethyl and methoxy groups, presents both challenges and opportunities for organic chemists.

Synthetic Challenges:

Regiocontrol: The introduction of multiple substituents onto the pyrimidine ring requires precise control over the regioselectivity of the reactions to obtain the desired isomer. nih.gov

Harsh Reaction Conditions: Some traditional methods for introducing trifluoromethyl groups can require harsh reaction conditions, which may not be compatible with other sensitive functional groups on the molecule. mdpi.com

Precursor Availability: The availability and cost of suitably functionalized starting materials can be a limiting factor in the large-scale synthesis of complex pyrimidine derivatives. chemistryviews.org

Purification: The separation of the desired product from reaction byproducts and isomers can be challenging, often requiring sophisticated chromatographic techniques.

Opportunities:

Development of Novel Methodologies: The challenges associated with pyrimidine synthesis drive the development of new and more efficient synthetic methods, including the use of novel catalysts and reaction conditions. chemistryviews.orgorganic-chemistry.org Recent advances include microwave-assisted synthesis and one-pot, multi-component reactions. researchgate.net

Late-Stage Functionalization: The ability to introduce functional groups at a late stage in a synthetic sequence allows for the rapid generation of a diverse range of analogues from a common intermediate, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Flow Chemistry: The use of flow chemistry offers opportunities for safer and more scalable syntheses of functionalized pyrimidines, particularly for reactions that are highly exothermic or involve hazardous reagents.

Building Block Synthesis: The demand for functionalized pyrimidines like this compound fuels research into the efficient and cost-effective synthesis of such compounds as versatile building blocks for the broader chemical and pharmaceutical industries.

| Compound Name |

| This compound |

| Uracil |

| Thymine |

| Cytosine |

| Property | Value |

| Molecular Formula | C6H5F3N2O |

| Molecular Weight | 178.11 g/mol |

| CAS Number | 154643-02-4 |

Structure

2D Structure

3D Structure

属性

分子式 |

C6H5F3N2O |

|---|---|

分子量 |

178.11 g/mol |

IUPAC 名称 |

4-methoxy-2-(trifluoromethyl)pyrimidine |

InChI |

InChI=1S/C6H5F3N2O/c1-12-4-2-3-10-5(11-4)6(7,8)9/h2-3H,1H3 |

InChI 键 |

GGWQXELWIYQMQI-UHFFFAOYSA-N |

规范 SMILES |

COC1=NC(=NC=C1)C(F)(F)F |

产品来源 |

United States |

Reactivity, Mechanistic Pathways, and Derivatization Strategies of 4 Methoxy 2 Trifluoromethyl Pyrimidine

Substitution Reactions on the Pyrimidine (B1678525) Core

Substitution reactions are fundamental to modifying the pyrimidine scaffold. The electronic nature of 4-methoxy-2-(trifluoromethyl)pyrimidine makes it an ideal substrate for nucleophilic aromatic substitution, while electrophilic substitution remains challenging.

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for electron-deficient heterocycles like pyrimidine. nih.gov The trifluoromethyl group at the C2 position strongly activates the pyrimidine ring for nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate. nih.gov In this compound, the C4 and C6 positions are the most electrophilic centers, being ortho and para to the powerful electron-withdrawing -CF3 group.

The methoxy (B1213986) group at the C4 position is a moderately good leaving group, making this site a primary target for SNAr reactions. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the methoxy group to yield 4-substituted-2-(trifluoromethyl)pyrimidine derivatives. The reaction proceeds through a two-step addition-elimination mechanism.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on this compound

| Nucleophile (Nu-H) | Reagent/Conditions | Product |

|---|---|---|

| Primary/Secondary Amine (R¹R²NH) | Heat, optional base (e.g., K₂CO₃) | 4-(R¹R²-amino)-2-(trifluoromethyl)pyrimidine |

| Alcohol (R-OH) | NaH or other strong base | 4-(R-alkoxy)-2-(trifluoromethyl)pyrimidine |

This table presents plausible transformations based on established SNAr reactivity of similar pyrimidine systems.

The regioselectivity of these reactions is high, with nucleophilic attack occurring almost exclusively at the C4 position due to the combined activating effect of the ring nitrogens and the C2-trifluoromethyl group, and the presence of a viable leaving group (-OCH₃).

Electrophilic Aromatic Substitution (EAS) is generally difficult on pyrimidine rings due to their electron-deficient nature. The two ring nitrogen atoms and the C2-trifluoromethyl group withdraw electron density, deactivating the ring towards attack by electrophiles.

However, the presence of the electron-donating methoxy group at the C4 position provides some activation. By resonance, the -OCH₃ group increases electron density at the C5 position. Therefore, if an EAS reaction were to be forced under harsh conditions (e.g., strong acid, high temperature), the C5 position would be the most likely site of attack. Common EAS reactions like nitration, halogenation, or Friedel-Crafts are typically not feasible under standard conditions for this substrate.

Direct C-H Functionalization Methodologies for Pyrimidine Derivatives

Direct C-H functionalization has become a powerful tool in organic synthesis, offering a more atom- and step-economical approach to creating complex molecules compared to traditional cross-coupling methods. researchgate.net For this compound, the C5-H and C6-H bonds are potential targets for such transformations.

Transition-metal catalysis is the most common strategy for the C-H functionalization of heterocycles. researchgate.netnih.gov Palladium, rhodium, and iridium catalysts are frequently employed to activate C-H bonds, often guided by a directing group. nih.govresearchgate.net In the case of this compound, the pyrimidine nitrogen atoms can act as endogenous directing groups, facilitating C-H activation at the adjacent C6 position.

These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds. For example, palladium-catalyzed C-H arylation can introduce aryl groups at the C6 position, while other catalytic systems can facilitate alkylation, alkenylation, or amination. The electronic environment, specifically the electron-poor nature of the C6-H bond due to the proximity of a ring nitrogen and the influence of the -CF3 group, plays a crucial role in its reactivity. nih.govbeilstein-journals.org

Table 2: Potential Transition-Metal-Catalyzed C-H Functionalization Reactions

| Reaction Type | Catalyst System (Typical) | Coupling Partner | Potential Site |

|---|---|---|---|

| Arylation | Pd(OAc)₂ / Ligand | Aryl Halide / Boronic Acid | C6 |

| Alkenylation | [RhCp*Cl₂]₂ | Alkene | C6 |

| Alkylation | Pd(OAc)₂ / Ligand | Alkyl Halide | C6 |

This table illustrates common C-H activation methodologies applied to pyrimidine and related N-heterocycles.

In pursuit of more sustainable synthetic methods, metal-free C-H functionalization has gained significant attention. rsc.org These approaches often involve radical intermediates or photochemical activation. researchgate.netrsc.org For an electron-deficient substrate like this compound, nucleophilic C-H functionalization, such as the SNH (Nucleophilic Substitution of Hydrogen) reaction, is a viable pathway, particularly at the electrophilic C6 position. researchgate.net

Photocatalysis can also be used to generate radical species that can add to the pyrimidine ring. For example, the introduction of perfluoroalkyl chains or other functional groups can be achieved under metal-free, light-induced conditions. acs.org These methods avoid the cost and potential toxicity associated with transition metal catalysts.

Cross-Coupling Reactions for Advanced Derivatization

While C-H functionalization is a powerful tool, classical cross-coupling reactions remain indispensable for molecular derivatization. These reactions require a substrate pre-functionalized with a leaving group, typically a halogen or a triflate. To apply these methods to this compound, one would first need to introduce such a leaving group, for instance, by converting a C-H bond to a C-Br or C-I bond. Alternatively, a derivative like 4-chloro-2-(trifluoromethyl)pyrimidine (B49514) could be used as a starting material.

Once a halogenated derivative is obtained, a variety of palladium-catalyzed cross-coupling reactions can be employed to build molecular complexity.

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid to form a new C-C bond. rsc.orgworktribe.com

Stille Coupling: Reaction with an organostannane reagent. nih.gov

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

Table 3: Common Cross-Coupling Reactions for Halogenated Pyrimidine Derivatives

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄ / Base | C-C (sp²-sp²) |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C |

| Heck | Alkene | Pd(OAc)₂ / Ligand | C-C (alkenyl) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | C-C (alkynyl) |

This table summarizes key cross-coupling reactions applicable to derivatives of the title compound bearing a suitable leaving group.

These reactions provide reliable and versatile pathways for synthesizing a vast array of complex pyrimidine derivatives, starting from a halogenated version of the this compound scaffold.

Suzuki-Miyaura, Sonogashira, and Stille Coupling Applications

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound can be a valuable substrate in these transformations. While the methoxy group itself is not a typical leaving group for these reactions, it can be readily converted to a more reactive group, such as a halide or a triflate, to enable coupling. Alternatively, a halogen atom can be present at other positions on the pyrimidine ring.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide or triflate, is a widely used method for the synthesis of biaryl and vinyl-substituted aromatic compounds. For instance, the related compound 2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine (B3142376) has been successfully coupled with various arylboronic acids. researchgate.net In a study on a related heterocyclic system, 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purine derivatives were subjected to Suzuki-Miyaura coupling with a range of aryl and heteroaryl boronic acids under microwave irradiation. acs.org These reactions, catalyzed by palladium complexes, provided the corresponding C-4 substituted products in good yields. acs.org This suggests that a chloro or bromo derivative of this compound would be a viable substrate for Suzuki-Miyaura coupling.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura coupling, a halogenated derivative of this compound would be required. The aforementioned study on 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purine derivatives also successfully employed Sonogashira coupling with various alkynes under microwave-assisted, palladium-catalyzed conditions to yield the C-4 alkynylated products. acs.org

| Coupling Reaction | Typical Substrates | Catalyst System | Key Features |

| Suzuki-Miyaura | Aryl/vinyl halides or triflates, Aryl/vinyl boronic acids/esters | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., Na₂CO₃, K₂CO₃) | Mild reaction conditions, commercially available reagents, tolerance of many functional groups. researchgate.net |

| Sonogashira | Aryl/vinyl halides, Terminal alkynes | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., Et₃N) | Direct introduction of an alkynyl group. chemimpex.com |

| Stille | Aryl/vinyl halides or triflates, Organostannanes | Pd catalyst (e.g., Pd(PPh₃)₄) | Wide functional group tolerance, stable organotin reagents. nih.govfrontiersin.org |

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. researchgate.net This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. researchgate.netnih.gov For this compound to undergo this reaction, the methoxy group would need to be replaced by a halogen, most commonly chlorine or bromine. The reaction is typically carried out in the presence of a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. The choice of ligand is crucial and depends on the specific substrates being coupled. nih.gov

Other C-N coupling reactions can also be envisaged for the derivatization of the this compound core. Nucleophilic aromatic substitution (SNA) of a suitable leaving group at the 4-position (such as a halogen) by an amine can be a viable strategy. The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring itself would activate the ring towards nucleophilic attack.

Ullmann-Type Coupling Strategies for Biheteroaryl Synthesis

The Ullmann condensation is a copper-catalyzed reaction that can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. nih.gov The classic Ullmann reaction involves the coupling of two aryl halides in the presence of copper metal at high temperatures. rsc.org More modern variations, often referred to as Ullmann-type reactions, utilize copper catalysts and can be performed under milder conditions to couple aryl halides with alcohols, amines, and thiols. nih.gov

For the synthesis of biheteroaryls, an Ullmann-type coupling could be employed. For instance, a halogenated derivative of this compound could be coupled with another heteroaryl halide in the presence of a copper catalyst. acs.org Alternatively, a heteroaryl nucleophile could displace a halide from the pyrimidine ring in a copper-catalyzed process. These reactions often require a ligand to facilitate the catalytic cycle.

| Reaction | Description | Catalyst System | Key Features |

| Buchwald-Hartwig Amination | Pd-catalyzed C-N bond formation between an aryl halide/triflate and an amine. researchgate.net | Pd catalyst, Phosphine ligand, Base | Broad scope for both amine and aryl components. nih.gov |

| Ullmann Condensation | Cu-catalyzed coupling of aryl halides with nucleophiles (O, N, S) or other aryl halides. nih.gov | Cu catalyst (metal or salt), often with a ligand | Useful for forming C-O, C-N, and C-S bonds, as well as biaryl linkages. rsc.orgacs.org |

Transformations Involving the Trifluoromethyl Substituent

The trifluoromethyl group is a key feature of this compound, significantly influencing its chemical properties and often imparting desirable biological activity to its derivatives. researchgate.netnbinno.comnih.gov

Reactivity of the Trifluoromethyl Group under Various Conditions

The trifluoromethyl group is generally considered to be highly stable and chemically inert due to the strength of the carbon-fluorine bonds. However, under specific conditions, it can undergo transformations.

Nucleophilic Attack: While direct nucleophilic attack on the trifluoromethyl group is difficult, it can be activated by strong electron-donating groups on the aromatic ring. In some cases, strong nucleophiles can lead to the displacement of one or more fluorine atoms, though this is not a common reaction pathway for trifluoromethylated pyrimidines. More commonly, the trifluoromethyl group can be transformed under mild aqueous basic conditions when it is anionically activated. researchgate.net

Reductive Conditions: The reduction of a trifluoromethyl group is a challenging transformation that typically requires harsh conditions, such as the use of strong reducing agents like lithium aluminum hydride or catalytic hydrogenation at high pressures and temperatures. These conditions may not be compatible with other functional groups on the molecule.

Oxidative Conditions: The trifluoromethyl group is highly resistant to oxidation.

Functional Group Interconversions of the Trifluoromethyl Moiety

Despite its stability, the trifluoromethyl group can be converted into other functional groups under specific and often harsh reaction conditions.

Hydrolysis: The hydrolysis of a trifluoromethyl group to a carboxylic acid is a known transformation, though it generally requires forcing conditions, such as treatment with strong acids (e.g., fuming sulfuric acid) or bases at elevated temperatures. thieme.de This conversion can be a useful synthetic strategy for introducing a carboxylic acid functionality.

Conversion to other groups: In some specialized cases, the trifluoromethyl group can be converted to other functionalities. For example, reactions with certain nucleophiles in the presence of a base can lead to the formation of heterocycles. researchgate.net

Transformations Involving the Methoxy Substituent

The methoxy group at the 4-position of the pyrimidine ring is another key site for functionalization.

The methoxy group is an activating group for electrophilic aromatic substitution; however, on the electron-deficient pyrimidine ring, nucleophilic aromatic substitution is the more prevalent reaction pathway. The methoxy group can act as a leaving group when a stronger nucleophile is employed. For example, treatment with amines at elevated temperatures can lead to the displacement of the methoxy group to form the corresponding 4-amino-2-(trifluoromethyl)pyrimidine derivative. This SNAr reaction is facilitated by the electron-withdrawing nature of the pyrimidine ring and the trifluoromethyl group.

The cleavage of the methyl-oxygen bond of the methoxy group, known as demethylation, is another important transformation. This can be achieved using various reagents, such as strong acids (e.g., HBr, HI), Lewis acids (e.g., BBr₃), or nucleophilic reagents like pyridinium (B92312) hydrochloride at high temperatures. This reaction would convert this compound into 4-hydroxy-2-(trifluoromethyl)pyrimidine, which can then be further functionalized at the hydroxyl group.

Demethylation and Ether Cleavage Reactions

The cleavage of the methyl ether in this compound to yield 2-(trifluoromethyl)pyrimidin-4-ol is a critical transformation for the derivatization of this heterocyclic system. This reaction can be achieved through various methods, primarily involving the use of strong protic acids or Lewis acids.

Reaction with Strong Protic Acids:

Strong acids such as hydroiodic acid (HI) and hydrobromic acid (HBr) are commonly employed for the cleavage of aryl methyl ethers. libretexts.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction mechanism typically proceeds via a nucleophilic substitution pathway. The initial step involves the protonation of the ether oxygen, which enhances the leaving group ability of the resulting methanol (B129727) moiety. Subsequently, a nucleophile, such as an iodide or bromide ion, attacks the methyl group in an S(_N)2 reaction, leading to the formation of methyl iodide or methyl bromide and the corresponding pyrimidinol.

The general mechanism can be depicted as follows:

Protonation of the ether oxygen: The lone pair of electrons on the oxygen atom of the methoxy group attacks a proton from the strong acid, forming a protonated ether intermediate.

Nucleophilic attack: The conjugate base of the acid (e.g., I or Br) acts as a nucleophile and attacks the carbon atom of the methyl group.

Cleavage: The carbon-oxygen bond of the ether is cleaved, resulting in the formation of the demethylated product, 2-(trifluoromethyl)pyrimidin-4-ol, and a methyl halide.

Given the electronic properties of the pyrimidine ring, which is rendered electron-deficient by the trifluoromethyl group, the C4-oxygen bond possesses significant partial double bond character due to resonance. This makes direct nucleophilic attack at the C4 position of the pyrimidine ring more difficult. Consequently, the S(_N)2 attack on the less sterically hindered methyl group is the favored pathway for ether cleavage.

Reaction with Lewis Acids:

Lewis acids, particularly boron tribromide (BBr(_3)), are highly effective reagents for the demethylation of aryl methyl ethers, often under milder conditions than strong protic acids. The reaction with BBr(_3) is believed to proceed through the formation of a complex between the Lewis acidic boron atom and the ether oxygen. This coordination weakens the C-O bond and facilitates the cleavage.

The proposed mechanism involves the following steps:

Coordination: The boron atom of BBr(_3) coordinates with the oxygen atom of the methoxy group.

Cleavage: A bromide ion, either from another molecule of BBr(_3) or from the initial complex, attacks the methyl group, leading to the formation of methyl bromide and a bromoboronate intermediate.

Hydrolysis: The reaction is typically worked up with water or another protic solvent to hydrolyze the boronate ester and yield the final pyrimidinol product.

One of the advantages of using BBr(_3) is its high efficiency, with studies on other aryl methyl ethers suggesting that one equivalent of BBr(_3) can cleave up to three equivalents of the ether.

The following table summarizes typical conditions for these demethylation reactions, extrapolated from general procedures for aryl ether cleavage.

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| HBr (48% aq.) | Acetic Acid | 100-120 | 2-6 | 70-90 |

| HI (57% aq.) | Acetic Acid | 100-120 | 1-4 | 75-95 |

| BBr(_3) | Dichloromethane | -78 to 25 | 1-12 | 80-98 |

This data is representative of typical aryl methyl ether cleavages and may vary for the specific substrate.

Functional Group Transformations of the Methoxy Group

Beyond complete cleavage to the hydroxyl group, the methoxy group on the this compound scaffold can potentially undergo other transformations, primarily through nucleophilic aromatic substitution (S(_N)Ar). The electron-withdrawing nature of the trifluoromethyl group at the 2-position, along with the inherent electron deficiency of the pyrimidine ring, activates the 4-position towards nucleophilic attack. This allows for the displacement of the methoxy group by a variety of nucleophiles.

Nucleophilic Aromatic Substitution (S(_N)Ar):

In this type of reaction, a nucleophile attacks the electron-deficient C4 carbon of the pyrimidine ring, leading to the formation of a Meisenheimer-like intermediate. The subsequent departure of the methoxide (B1231860) leaving group restores the aromaticity of the ring and yields the substituted product. The rate of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions.

Common nucleophiles that could potentially displace the methoxy group include:

Amines: Primary and secondary amines can react with this compound, likely under elevated temperatures, to yield the corresponding 4-amino-2-(trifluoromethyl)pyrimidine derivatives.

Thiols: Thiolates, generated from thiols and a base, are generally excellent nucleophiles and would be expected to displace the methoxy group to form 4-(thioether)-2-(trifluoromethyl)pyrimidines. nih.gov

Hydroxides: While leading to the same product as demethylation, direct S(_N)Ar with hydroxide (B78521) ions is also a possible pathway, though it may require harsh conditions.

The general mechanism for the S(_N)Ar reaction is as follows:

Nucleophilic attack: The nucleophile attacks the C4 position of the pyrimidine ring, which bears the methoxy group. This step is typically the rate-determining step.

Formation of a Meisenheimer complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized over the pyrimidine ring and is stabilized by the electron-withdrawing trifluoromethyl group.

Departure of the leaving group: The methoxide ion is expelled from the complex, restoring the aromaticity of the pyrimidine ring and forming the final product.

The following table outlines plausible functional group transformations of the methoxy group via S(_N)Ar, with hypothetical conditions based on related pyrimidine chemistry.

| Nucleophile | Product | Reagents/Conditions |

| Ammonia | 4-Amino-2-(trifluoromethyl)pyrimidine | NH(_3), Ethanol, Sealed tube, 150-180 °C |

| Primary/Secondary Amine | 4-(Alkyl/Dialkylamino)-2-(trifluoromethyl)pyrimidine | RNH(_2) or R(_2)NH, DMSO, 100-150 °C |

| Thiol | 4-(Alkylthio)-2-(trifluoromethyl)pyrimidine | RSH, NaH or K(_2)CO(_3), DMF, 25-80 °C |

These conditions are illustrative and based on the general reactivity of activated methoxypyrimidines.

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Methoxy 2 Trifluoromethyl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Methoxy-2-(trifluoromethyl)pyrimidine, a multi-faceted NMR approach, including ¹H, ¹³C, and ¹⁹F NMR, is essential for a complete structural assignment.

¹H NMR Spectroscopy for Proton Environments

Proton (¹H) NMR spectroscopy offers critical insights into the number, type, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the methoxy (B1213986) group and the pyrimidine (B1678525) ring.

The protons of the methoxy group (-OCH₃) would likely appear as a singlet, shifted downfield due to the deshielding effect of the adjacent oxygen atom. The chemical shift of this signal provides information about the electronic environment of the methoxy group. The protons on the pyrimidine ring are expected to appear as doublets or multiplets, depending on their coupling with neighboring protons. The coupling constants (J-values) between these protons would reveal their spatial relationships (ortho, meta, or para coupling), which is crucial for confirming their positions on the pyrimidine ring.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | 6.5 - 7.0 | d | 5.0 - 6.0 |

| H-6 | 8.0 - 8.5 | d | 5.0 - 6.0 |

| -OCH₃ | 3.8 - 4.2 | s | N/A |

Note: The data presented in this table is predicted and requires experimental verification for confirmation.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The carbon of the methoxy group is expected to resonate in the upfield region of the spectrum. The carbons of the pyrimidine ring will appear at lower field, with their chemical shifts influenced by the nitrogen atoms and the electron-withdrawing trifluoromethyl group. The carbon of the trifluoromethyl group (-CF₃) will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The magnitude of the carbon-fluorine coupling constant (¹JC-F) is a key diagnostic feature.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-2 | 150 - 155 | q | 35 - 40 |

| C-4 | 165 - 170 | s | N/A |

| C-5 | 100 - 105 | s | N/A |

| C-6 | 155 - 160 | d | 3 - 5 |

| -OCH₃ | 55 - 60 | s | N/A |

| -CF₃ | 118 - 123 | q | 270 - 280 |

Note: The data presented in this table is predicted and requires experimental verification for confirmation.

¹⁹F NMR Spectroscopy for Fluorine Environments

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for the analysis of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is indicative of the electronic environment of the -CF₃ group, which is significantly influenced by the pyrimidine ring. The absence of coupling in the proton-decoupled ¹⁹F NMR spectrum would confirm the presence of a -CF₃ group.

Interactive Data Table: Predicted ¹⁹F NMR Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₃ | -65 to -75 | s |

Note: The data presented in this table is predicted and requires experimental verification for confirmation. Chemical shifts are referenced to CFCl₃.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between the protons on the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methoxy group and the protonated carbons of the pyrimidine ring.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For this compound (C₆H₅F₃N₂O), the calculated exact mass can be compared to the experimentally determined value to confirm the molecular formula with a high degree of confidence.

Interactive Data Table: Predicted HRMS Data

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 179.0427 |

Note: The data presented in this table is predicted and requires experimental verification for confirmation.

The fragmentation pattern observed in the mass spectrum provides further structural information. The molecular ion peak ([M]⁺˙) would be expected, and characteristic fragment ions would arise from the cleavage of the methoxy group, the trifluoromethyl group, and the pyrimidine ring itself. Analysis of these fragment ions helps to corroborate the structure determined by NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound, GC-MS analysis would serve two primary purposes: to assess the purity of a synthesized sample and to confirm its molecular identity.

In a typical GC-MS analysis, the sample is vaporized and introduced into a gas chromatograph, where it is separated based on its boiling point and affinity for the stationary phase of the column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard.

Following separation by GC, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

Table 1: Predicted GC-MS Data for this compound

| Parameter | Predicted Value/Observation |

|---|---|

| Molecular Formula | C₆H₅F₃N₂O |

| Molecular Weight | 178.11 g/mol |

| Expected [M]⁺ Peak | m/z 178 |

| Major Fragment Ions | [M-CH₃]⁺, [M-OCH₃]⁺, [M-CF₃]⁺, and fragments of the pyrimidine ring |

| Purity Assessment | A single, sharp peak in the chromatogram would indicate high purity. |

X-ray Diffraction Analysis for Absolute Stereochemistry and Crystal Structure

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. researchgate.net

While a crystal structure for this compound has not been reported in the searched literature, data from similar structures, such as 4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine, can offer a glimpse into the expected structural features of the pyrimidine ring and its substituents. researchgate.net Such an analysis would reveal the planarity of the pyrimidine ring and the orientation of the methoxy and trifluoromethyl groups relative to the ring.

Table 2: Expected Crystallographic Data Parameters for this compound

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Symmetry of the crystal lattice. |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Bond Lengths (Å) | Precise distances between bonded atoms. |

| **Bond Angles (°) ** | Angles between adjacent bonds. |

| Torsion Angles (°) | Dihedral angles defining molecular conformation. |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. These methods are based on the principle that molecules vibrate at specific frequencies, which are dependent on the masses of the atoms and the strength of the bonds connecting them.

In IR spectroscopy, a sample is exposed to infrared radiation, and the absorption of this radiation at specific frequencies corresponding to the vibrational modes of the molecule is measured. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

For this compound, characteristic IR absorption bands would be expected for the C-H, C=N, C=C, C-O, and C-F bonds. A detailed vibrational analysis of the closely related compound 2-methoxy-3-(trifluoromethyl)pyridine (B55313) provides a strong basis for assigning the expected vibrational modes of this compound. researchgate.net

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (methoxy) | Stretching | 2950-2850 |

| C=N & C=C (ring) | Stretching | 1600-1450 |

| C-O (methoxy) | Stretching | 1250-1000 |

| C-F (trifluoromethyl) | Stretching | 1350-1100 |

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves irradiating a sample with a monochromatic laser beam and detecting the inelastically scattered light. The frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability.

For this compound, Raman spectroscopy would provide additional information on the vibrational modes, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. The pyrimidine ring vibrations and the symmetric stretching of the trifluoromethyl group would be expected to give rise to strong Raman signals. The study of 2-methoxy-3-(trifluoromethyl)pyridine again serves as an excellent reference for the expected Raman shifts. researchgate.net

Table 4: Predicted Raman Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Pyrimidine Ring | Ring Breathing/Stretching | 1000-800 |

| C-F (trifluoromethyl) | Symmetric Stretch | ~1300 |

| C-O-C (methoxy) | Symmetric Stretch | ~1050 |

| C-H (aromatic) | Stretching | 3100-3000 |

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region.

In UV-Vis spectroscopy, a beam of light in the ultraviolet and visible range is passed through a solution of the sample. The amount of light absorbed at each wavelength is measured, and the resulting spectrum is a plot of absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) correspond to electronic transitions between different molecular orbitals.

Table 5: Predicted UV-Vis Spectroscopy Data for this compound

| Transition Type | Expected λmax (nm) | Solvent Effects |

|---|---|---|

| π → π * | ~260-280 | Solvent polarity can shift the λmax. |

| n → π * | ~300-340 | Typically weaker and may be sensitive to solvent polarity. |

Computational and Theoretical Investigations of 4 Methoxy 2 Trifluoromethyl Pyrimidine

Quantum Chemical Calculations of Electronic Structure and Energetics

No dedicated studies reporting quantum chemical calculations specifically for 4-Methoxy-2-(trifluoromethyl)pyrimidine were identified. Such calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

No published Density Functional Theory (DFT) studies detailing the optimized molecular geometry, bond lengths, bond angles, or thermodynamic stability of this compound were found. DFT is a common computational method used to determine the ground-state electronic structure of molecules, providing insights into their geometric and energetic properties.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. However, no specific FMO data, such as HOMO-LUMO energy levels or their energy gap, were available for this compound in the searched literature.

Table 1: Frontier Molecular Orbital Energies of this compound

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

No publicly available data from computational studies were found.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms at a molecular level. However, no studies applying these methods to reactions involving this compound were discovered.

Transition State Characterization and Reaction Pathway Analysis

Information regarding the computational characterization of transition states or the analysis of reaction pathways for chemical transformations involving this compound is not available in the public domain. These analyses are critical for understanding reaction kinetics and mechanisms.

Solvent Effects on Reaction Mechanisms

The influence of solvents on chemical reactions is a key area of computational investigation. No studies were found that computationally model the effect of different solvents on the reaction mechanisms of this compound.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide insight into the dynamic behavior and preferred shapes of molecules. Searches for studies on the conformational preferences, torsional barriers, or MD simulations of this compound did not yield any specific results. Such studies would be valuable for understanding its interactions in various environments.

Table 2: Torsional Barriers for Key Rotatable Bonds in this compound

| Rotatable Bond | Torsional Barrier (kcal/mol) |

|---|---|

| Pyrimidine-Methoxy | Data not available |

| Pyrimidine-CF3 | Data not available |

No publicly available data from computational studies were found.

Prediction of Spectroscopic Parameters via Computational Methods

The in-silico prediction of spectroscopic parameters is a powerful tool in the characterization of novel chemical entities, offering insights into their structural and electronic properties. For this compound, computational methods, particularly Density Functional Theory (DFT), can be employed to predict a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR), infrared (IR), and Raman spectra. These theoretical predictions serve as a valuable complement to experimental data, aiding in spectral assignment and structural elucidation.

Methodologies for these predictions typically involve the optimization of the molecule's geometry to a minimum energy state. Following this, calculations are performed using specific theoretical models, such as B3LYP or LSDA, with a suitable basis set like 6-311++G(d,p). For instance, in a study on the analogous compound 2-methoxy-3-(trifluoromethyl)pyridine (B55313), researchers utilized such methods to calculate its vibrational and NMR spectra. jocpr.com

The prediction of ¹H and ¹³C NMR chemical shifts is often achieved using the Gauge-Independent Atomic Orbital (GIAO) method. jocpr.com This approach calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. The resulting data can be compared with experimental spectra to confirm the molecular structure.

Vibrational frequencies, corresponding to IR and Raman spectra, are calculated based on the second derivatives of the energy with respect to the atomic coordinates. These calculations provide the fundamental vibrational modes of the molecule. The theoretical spectra for this compound would be expected to show characteristic bands for the C-H stretching of the methoxy (B1213986) group, the C-F stretching of the trifluoromethyl group, and the various stretching and bending modes of the pyrimidine (B1678525) ring. jocpr.com For example, the asymmetric stretching of the CH₃ group in aromatic methoxy compounds is typically observed in the region of 2985 ± 20 cm⁻¹. jocpr.com

The table below illustrates the type of data that would be generated from a computational study on the predicted ¹³C NMR chemical shifts of this compound.

| Atom Number | Predicted Chemical Shift (ppm) |

| C2 | 158.5 |

| C4 | 170.2 |

| C5 | 105.8 |

| C6 | 155.4 |

| -OCH₃ | 55.9 |

| -CF₃ | 120.1 (q, J ≈ 275 Hz) |

This is a hypothetical data table for illustrative purposes.

Similarly, a predicted IR spectrum would provide a list of vibrational frequencies and their corresponding intensities, aiding in the identification of functional groups.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (methoxy) | 2960 |

| C-F stretch (asymmetric) | 1350 |

| C-F stretch (symmetric) | 1180 |

| Pyrimidine ring stretch | 1580 |

| C-O-C stretch | 1250 |

This is a hypothetical data table for illustrative purposes.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational approaches aimed at correlating the structural or physicochemical properties of a series of compounds with their chemical reactivity. For this compound, a QSRR study could be designed to predict its reactivity in various chemical transformations, such as nucleophilic aromatic substitution or reactions involving the trifluoromethyl group. Such studies are valuable in synthesis planning and in understanding the electronic effects of the substituents on the pyrimidine core. nih.gov

The development of a QSRR model involves several key steps. First, a dataset of compounds with known reactivity data is compiled. In the context of pyrimidine derivatives, this could include a series of substituted pyrimidines and their measured reaction rates or equilibrium constants for a specific reaction. researchgate.net

Next, a set of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecule's structure and electronic properties. They can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors. For a molecule like this compound, relevant descriptors might include:

Electronic Descriptors:

Hammett constants (σ) for the methoxy and trifluoromethyl groups

Calculated atomic charges on the pyrimidine ring atoms

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

Steric Descriptors:

Molar refractivity

Van der Waals volume

Topological Descriptors:

Connectivity indices

Wiener index

The table below provides examples of descriptors that could be used in a QSRR study of pyrimidine derivatives.

| Descriptor Type | Descriptor Name |

| Electronic | Dipole Moment |

| Electronic | HOMO Energy |

| Electronic | LUMO Energy |

| Steric | Molar Volume |

| Thermodynamic | Enthalpy of Formation |

This is a hypothetical data table for illustrative purposes.

Once the descriptors are calculated, a mathematical model is developed to relate them to the observed reactivity. This is typically achieved using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. nih.gov The resulting QSRR equation can then be used to predict the reactivity of new, untested compounds, including this compound.

For instance, a QSRR model for the susceptibility of the pyrimidine ring to nucleophilic attack might reveal that the reactivity is strongly correlated with the LUMO energy and the partial atomic charges on the ring carbons. A lower LUMO energy and more positive partial charges would indicate a higher reactivity towards nucleophiles. Such a model would provide valuable quantitative insights into the chemical behavior of this compound.

Applications of 4 Methoxy 2 Trifluoromethyl Pyrimidine in Chemical Research and Development

Role as a Versatile Synthetic Intermediate and Building Block in Organic Synthesis

4-Methoxy-2-(trifluoromethyl)pyrimidine serves as a foundational molecule for the synthesis of more complex chemical entities. Its pyrimidine (B1678525) core, functionalized with both an electron-donating methoxy (B1213986) group and a strongly electron-withdrawing trifluoromethyl group, offers multiple reactive sites for further chemical transformations.

The pyrimidine scaffold is a core component of many biologically active molecules, including nucleobases. nih.gov The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel and densely substituted heterocyclic systems. organic-chemistry.org Chemists can leverage the reactivity of the pyrimidine ring and its substituents to construct fused heterocyclic systems. For instance, pyrimidine derivatives are used in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) and thieno[2,3-d]pyrimidine (B153573) derivatives, which are explored for their potential as kinase inhibitors. nih.gov The general strategy often involves nucleophilic substitution reactions at the pyrimidine core, allowing for the introduction of various functional groups and the construction of new ring systems. The synthesis of such complex molecules is crucial for the development of new therapeutic agents. nih.govnih.gov

The structure of this compound provides a rigid scaffold upon which diverse molecular architectures can be built. The pyrimidine ring acts as a central organizing unit, and the methoxy and trifluoromethyl groups can direct the regioselectivity of subsequent reactions. This allows for the controlled and predictable synthesis of complex molecules with well-defined three-dimensional structures. For example, by using principles of molecular hybridization, functional groups like amides can be linked to the trifluoromethyl pyrimidine backbone, leading to novel derivatives with potential applications in crop protection. frontiersin.orgnih.gov The ability to create a wide variety of structures from a single, readily accessible building block is a key advantage in combinatorial chemistry and drug discovery. nih.gov

Contribution to the Advancement of Fluorine Chemistry

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govmdpi.com The trifluoromethyl group (CF3) is particularly influential due to its strong electron-withdrawing nature and high lipophilicity. mdpi.com

This compound is an important molecule in the field of fluorine chemistry because it provides a readily available source of the trifluoromethyl-substituted pyrimidine moiety. The C-F bond is one of the strongest in organic chemistry, which imparts high metabolic stability to the trifluoromethyl group. mdpi.com This stability is a desirable feature in the design of pharmaceuticals and agrochemicals, as it can lead to increased bioavailability and a longer duration of action. The trifluoromethyl group is often used as a bioisostere for other chemical groups, such as a chlorine atom or a methyl group, allowing chemists to fine-tune the properties of a molecule. mdpi.com The study of how the trifluoromethyl group in this compound influences the reactivity and properties of the molecule contributes to a deeper understanding of fluorine chemistry as a whole. acs.orgrsc.org

Key Properties of the Trifluoromethyl Group

| Property | Value/Description | Impact on Molecular Properties |

|---|---|---|

| Hansch π value | +0.88 | Increases lipophilicity, potentially enhancing membrane permeability. mdpi.com |

| Electronegativity | 3.46 | Strong electron-withdrawing effect. nih.gov |

| Hammett constant (σp) | 0.54 | Indicates a strong electron-withdrawing nature. nih.gov |

Synthetic Utility in Agrochemical Precursor Synthesis

The trifluoromethylpyrimidine scaffold is a key structural motif in a number of modern agrochemicals, particularly herbicides. nih.govjst.go.jp While direct examples of this compound in commercialized agrochemicals are not prevalent, its structural isomers and related compounds are. For instance, the herbicide Pyroxsulam contains a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure, highlighting the importance of this substitution pattern on a similar heterocyclic ring for herbicidal activity. nih.govjst.go.jp

The synthetic utility of compounds like this compound in this field lies in their role as precursors to more complex active ingredients. The pyrimidine core can be further functionalized to create compounds that target specific biological pathways in weeds or pests. The trifluoromethyl group is often crucial for the biological activity of these agrochemicals. nih.gov Research in this area involves the design and synthesis of novel trifluoromethyl pyrimidine derivatives and the evaluation of their herbicidal, fungicidal, or insecticidal properties. frontiersin.orgnih.govresearchgate.net

Examples of Trifluoromethyl-Containing Heterocycles in Agrochemicals

| Agrochemical | Heterocyclic Core | Mode of Action |

|---|---|---|

| Pyroxsulam | Triazolopyrimidine and Pyridine | ALS-inhibiting herbicide nih.govjst.go.jp |

| Flazasulfuron | Pyridine | Sulfonylurea-type ALS-inhibiting herbicide jst.go.jp |

Potential Applications in Materials Science and Advanced Functional Materials

The electronic properties of the pyrimidine ring make it an interesting component for the design of advanced functional materials. researchgate.net The π-deficient nature of the pyrimidine system allows it to act as an electron acceptor, a property that is valuable in the development of materials with specific electronic and optical properties. researchgate.net

Pyrimidine-based compounds have gained considerable attention for their potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs). researchgate.netnih.gov The electron-accepting nature of the pyrimidine core can be utilized to create "push-pull" molecular architectures, where it is combined with an electron-donating group. This can lead to materials with interesting photophysical properties, including fluorescence and thermally activated delayed fluorescence (TADF). nih.gov

The introduction of a strong electron-withdrawing group like the trifluoromethyl group onto the pyrimidine ring, as in this compound, would be expected to enhance its electron-accepting properties. This could lead to materials with improved performance in optoelectronic applications. While specific research on the integration of this compound into optoelectronic materials is emerging, the general principles of molecular design in this field suggest that it is a promising candidate for future research and development. researchgate.netnih.gov

Development of Specialty Polymers and Coatings

The introduction of this compound into a polymer backbone or as an additive in a coating formulation could significantly enhance material properties. The trifluoromethyl group is well-known for its ability to improve thermal stability, chemical resistance, and hydrophobicity, while the pyrimidine core can contribute to thermal properties and potentially introduce specific optical or electronic functionalities. The methoxy group could influence solubility and adhesion characteristics.

Hypothetical Incorporation as a Monomer or Co-monomer:

Should this compound be functionalized to act as a monomer, for instance, by the addition of a polymerizable group like a vinyl or an epoxy functionality, it could be copolymerized with other monomers to create specialty polymers. The resulting polymers would be expected to exhibit a unique combination of properties.

Potential Property Enhancements in Polymers:

The table below outlines the potential property enhancements that could be achieved by incorporating this compound into a polymer matrix. These are inferred from the general effects of trifluoromethyl and pyrimidine groups on polymer characteristics.

| Property | Potential Enhancement | Rationale |

| Thermal Stability | Increased | The strong carbon-fluorine bonds in the trifluoromethyl group are known to enhance thermal and oxidative stability. |

| Chemical Resistance | Improved | The electron-withdrawing nature of the trifluoromethyl group can shield the polymer backbone from chemical attack. |

| Hydrophobicity | Increased | Fluorinated groups are known to lower surface energy, leading to water-repellent properties. |

| Dielectric Constant | Lowered | The presence of fluorine atoms can decrease the dielectric constant, making the material suitable for microelectronics. |

| Optical Properties | Modified | The pyrimidine ring could introduce UV-absorbing or fluorescent properties, useful for specialized coatings. |

Use as an Additive in Coatings:

As an additive, this compound could be dispersed within a coating formulation to modify its surface properties or bulk characteristics. For instance, its inclusion could lead to coatings with low surface energy, making them resistant to fouling and easy to clean.

Hypothetical Research Findings:

A hypothetical research study might involve the synthesis of a novel acrylic monomer derived from this compound. This monomer could then be copolymerized with methyl methacrylate. The resulting copolymer would be expected to show a higher glass transition temperature and improved resistance to organic solvents compared to pure polymethyl methacrylate.

Interactive Data Table: Predicted Properties of a Hypothetical Copolymer

The following interactive table presents a hypothetical comparison of the properties of a standard polymer (e.g., Polymethyl Methacrylate - PMMA) versus a modified version incorporating this compound.

| Property | Standard PMMA | PMMA with 10% this compound (Hypothetical) |

| Glass Transition Temperature (°C) | 105 | 120-130 |

| Water Contact Angle (degrees) | 70 | 90-100 |

| Solvent Resistance (e.g., to Acetone) | Poor | Moderate to Good |

| Refractive Index | 1.49 | 1.47-1.48 |

常见问题

Basic: What are the standard synthetic routes for 4-Methoxy-2-(trifluoromethyl)pyrimidine, and how can regioselectivity be controlled?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or cyclocondensation. For example, sodium methoxide-mediated substitution on a halogenated pyrimidine precursor (e.g., 4-chloro-2-(trifluoromethyl)pyrimidine) under reflux in methanol can introduce the methoxy group. Regioselectivity is controlled by steric/electronic factors: the trifluoromethyl group at position 2 deactivates the pyrimidine ring, directing substitution to the para position (C4). Catalyst choice (e.g., Pd for cross-coupling) and temperature optimization (60–80°C) further enhance yield .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : H NMR identifies methoxy protons as a singlet near δ 3.8–4.0 ppm, while F NMR detects the trifluoromethyl group as a quartet (~δ -60 to -70 ppm).

- LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated for CHFNO: 178.04 g/mol).

- IR : Stretching vibrations for C-O (methoxy) appear at 1250–1050 cm, and C-F (trifluoromethyl) at 1150–1250 cm .

Basic: How is the biological activity of this compound evaluated in pharmacological studies?

Methodological Answer:

In vitro assays include:

- Enzyme inhibition : Dose-response curves against target enzymes (e.g., kinases) using fluorescence-based assays.

- Cytotoxicity : MTT assays on cancer cell lines (IC determination).

- Anti-inflammatory activity : Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages.

In vivo models (e.g., rodent inflammation/pain) require pharmacokinetic profiling (bioavailability, half-life) to correlate structure-activity relationships .

Advanced: How does crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction determines bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds). For example, in a related compound (4-methoxy-4-methyl-6-phenyl-1,3-diazinane-2-thione), the tetrahydropyrimidine ring adopts an envelope conformation, with the methoxy group influencing packing via N–H⋯O/S interactions. This data validates computational models (DFT) and guides functional group modifications .

Advanced: What computational strategies predict the reactivity of this compound in drug design?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potentials and frontier molecular orbitals (HOMO/LUMO).

- Molecular docking : AutoDock Vina simulates binding to protein targets (e.g., EGFR kinase), with scoring functions (ΔG) ranking ligand efficacy.

- MD simulations : Assess stability of ligand-protein complexes in aqueous environments over 100 ns trajectories .

Advanced: How can contradictory biological data for this compound derivatives be reconciled?

Methodological Answer:

Contradictions often arise from assay variability or off-target effects. Solutions include:

- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).

- Metabolite profiling : LC-HRMS identifies degradation products or reactive intermediates.

- Structural analogs : Synthesize derivatives with incremental modifications (e.g., replacing methoxy with ethoxy) to isolate key pharmacophores .

Advanced: What strategies improve regioselectivity in synthesizing this compound analogs?

Methodological Answer:

- Directing groups : Introduce temporary substituents (e.g., boronic esters) to steer reactivity.

- Microwave-assisted synthesis : Enhances reaction homogeneity and reduces side products.

- Protecting groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl groups to prevent undesired substitution .

Advanced: What are the environmental and safety considerations for handling this compound?

Methodological Answer:

- Waste management : Halogenated byproducts require segregation and disposal via licensed biohazard waste services.

- PPE : Nitrile gloves, FFP3 masks, and fume hoods mitigate exposure to trifluoromethyl intermediates.

- Spill protocols : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。